N-Nitrosodibenzylamine

Description

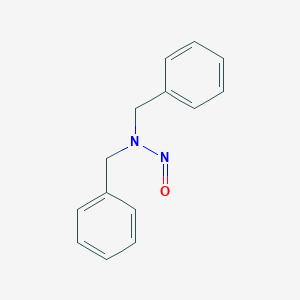

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLAUZAMYYGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201520 | |

| Record name | N-Nitrosodibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosodibenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5336-53-8 | |

| Record name | N-Nitrosodibenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodibenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodibenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibenzyl(nitroso)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR93Q67P7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosodibenzylamine

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (NDBzA), a compound of interest in toxicological and pharmaceutical research. This document details established synthesis protocols, thorough characterization data, and the associated analytical workflows.

Introduction

This compound (CAS No. 5336-53-8) is an organic compound belonging to the nitrosamine class.[1] It is formed from the reaction of the secondary amine, dibenzylamine, with a nitrosating agent.[1] While some studies have reported it as non-carcinogenic in rats even at high doses, it exhibits genotoxic effects in liver tissue and is mutagenic to Salmonella typhimurium.[1][2][3][4][5][6] This paradoxical profile makes it a subject of significant scientific interest.[1][2] Its molecular formula is C₁₄H₁₄N₂O.[1][3][7]

Synthesis of this compound

The most prevalent method for synthesizing this compound is the nitrosation of dibenzylamine using sodium nitrite in an acidic medium.[1] This process generates nitrous acid in situ, which then reacts with the secondary amine. Alternative modern approaches include the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers excellent yields and avoids harsh acids, and electrochemical methods.[8][9]

Experimental Protocol: Nitrosation with Sodium Nitrite

This protocol details the synthesis of this compound from dibenzylamine.

Materials:

-

Dibenzylamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve dibenzylamine in a suitable organic solvent like dichloromethane in a round-bottom flask. Place the flask in an ice bath and begin stirring.

-

Acidification: In a separate beaker, prepare an aqueous solution of sodium nitrite. Slowly add this solution to the stirred dibenzylamine solution.

-

Nitrosation: While maintaining the temperature between 0-5°C, add hydrochloric acid dropwise to the reaction mixture. The acid reacts with sodium nitrite to form nitrous acid in situ, which then nitrosates the dibenzylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound as a yellow solid.[2][3]

Synthesis Pathway Visualization

Caption: Reaction pathway for the synthesis of this compound.

Characterization of this compound

Following synthesis and purification, the identity and purity of the compound are confirmed through various analytical techniques.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄N₂O | [1][3][7] |

| Molecular Weight | 226.27 g/mol | [3][5][7] |

| Appearance | Yellow Low Melting Solid | [2][3] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 367.89 °C (estimate) | [2][3] |

| Density | 1.0852 g/cm³ (estimate) | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| CAS Number | 5336-53-8 | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation. Due to hindered rotation around the N-N bond, N-nitrosamines can exist as conformational isomers (rotamers), which may be observable in NMR spectra.[8]

| Technique | Expected Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl groups and the methylene (-CH₂) protons adjacent to the nitrogen. The presence of rotamers may lead to two sets of signals for the methylene protons. | [7][10] |

| ¹³C NMR | Resonances for the aromatic carbons and the methylene carbons. Similar to ¹H NMR, rotamers can cause signal splitting. | [7][10] |

| FT-IR | Characteristic absorption bands for N=O stretching (typically around 1430-1460 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. | [7][10] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 226. Common fragmentation patterns include the loss of the NO group (m/z = 30) and the formation of the benzyl cation (m/z = 91). | [7][10][11] |

| HPLC / LC-MS | Used for purity assessment and trace-level quantification. A primary method for detecting N-nitrosamine impurities in pharmaceutical products. | [1][10] |

Experimental Workflow for Characterization

A standard workflow for the characterization of the synthesized this compound is outlined below.

Procedure:

-

Sample Preparation: Prepare separate, appropriately concentrated samples of the purified product for each analytical technique according to instrument requirements (e.g., dissolving in a deuterated solvent like CDCl₃ for NMR).

-

Melting Point Determination: Measure the melting point of the solid product and compare it to the literature value to assess purity.

-

FT-IR Analysis: Acquire the infrared spectrum to identify key functional groups.

-

NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and check for impurities.

-

Mass Spectrometry: Obtain a mass spectrum (e.g., via GC-MS or LC-MS) to confirm the molecular weight and analyze fragmentation patterns.

-

Purity Analysis: Use HPLC to determine the purity of the final product.

Characterization Workflow Visualization

Caption: Workflow for the analytical characterization of NDBzA.

Safety and Handling

This compound is a suspected mutagen and is moderately toxic by ingestion.[1][2] As with all N-nitrosamines, it should be handled with extreme caution as a potential carcinogen. All synthesis and handling operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.[2] Avoid inhalation, ingestion, and skin contact. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

References

- 1. Buy this compound | 5336-53-8 [smolecule.com]

- 2. This compound | 5336-53-8 [amp.chemicalbook.com]

- 3. This compound CAS#: 5336-53-8 [m.chemicalbook.com]

- 4. This compound | CAS 5336-53-8 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. This compound | C14H14N2O | CID 21421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. veeprho.com [veeprho.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N-Nitrosodibenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodibenzylamine (NDBzA) is a member of the N-nitrosamine class of compounds, which are of significant interest in toxicology and pharmaceutical sciences due to their potential carcinogenic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Structure

This compound possesses a molecular structure characterized by a central nitrogen atom bonded to a nitroso group (N=O) and two benzyl groups (-CH₂C₆H₅). The presence of the two bulky benzyl groups influences its chemical reactivity and steric hindrance.

Caption: Chemical structure of this compound.

Chemical Properties

This compound is a yellow, low-melting solid or a pale yellow to orange crystalline solid.[1][2][3][4] It is soluble in organic solvents.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₂O | [1][5][6] |

| Molecular Weight | 226.27 g/mol | [5][6] |

| Appearance | Yellow low melting solid / Pale yellow to orange crystalline solid | [1][2][3][4] |

| Melting Point | 56-58 °C | [6] |

| Boiling Point | 367.89 °C (rough estimate) | [6] |

| Density | 1.0852 g/cm³ | [6] |

| CAS Number | 5336-53-8 | [5][6] |

| IUPAC Name | N,N-dibenzylnitrous amide | [5][7] |

| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | [1][5] |

| InChI | InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | [1][5][7] |

Experimental Protocols

Synthesis

Method 1: Nitrosation with Sodium Nitrite in Acidic Medium

The most common laboratory synthesis of this compound involves the nitrosation of dibenzylamine using sodium nitrite in an acidic environment.[8]

-

Materials:

-

Dibenzylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another strong acid

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Deionized water

-

-

Procedure:

-

Dissolve dibenzylamine in a suitable solvent.

-

Prepare an aqueous solution of sodium nitrite.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium nitrite solution to the dibenzylamine solution with constant stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the low temperature.

-

Continue stirring for a specified period to ensure complete reaction.

-

Extract the this compound from the aqueous layer using an organic solvent.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Method 2: Synthesis using tert-Butyl Nitrite (TBN)

An alternative method utilizes tert-butyl nitrite for the N-nitrosation of secondary amines under solvent-free conditions, which can be advantageous for its mild reaction conditions and high yields.[9][10]

-

Materials:

-

Dibenzylamine

-

tert-Butyl nitrite (TBN)

-

-

Procedure:

-

In a reaction vessel, combine dibenzylamine and tert-butyl nitrite.

-

Stir the mixture at room temperature. The reaction is typically carried out without a solvent.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the excess tert-butyl nitrite and any volatile byproducts can be removed under reduced pressure.

-

The resulting this compound can be purified by column chromatography if necessary.

-

Caption: Synthesis workflows for this compound.

Analytical Methodologies

The detection and quantification of N-nitrosamines like NDBzA are critical, especially in pharmaceutical products, due to their low permissible limits.[11] High-sensitivity analytical methods are required.[11][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of N-nitrosamines.[8][11]

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is often used.

-

Detection: UV detection at a specific wavelength or, for higher sensitivity and selectivity, mass spectrometry (LC-MS).

-

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is a powerful technique for the trace-level detection and quantification of nitrosamine impurities.[13]

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analyzer: High-resolution mass analyzers such as Orbitrap or time-of-flight (TOF) provide accurate mass measurements, which aids in the confident identification of the analyte.[13]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of N-nitrosamines. However, NDBzA may decompose at high temperatures in the GC injection port, which necessitates a cleanup procedure to separate it from its precursor, dibenzylamine, to avoid erroneously high results.[14]

Toxicology and Safety

This compound is classified as a compound with potential carcinogenic properties.[1] It has been shown to be mutagenic to Salmonella typhimurium and to induce DNA strand breaks in isolated rat hepatocytes.[2][3][4][6][7] It is considered moderately toxic by ingestion and harmful if swallowed.[2][3][5]

Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[15]

-

Wash hands thoroughly after handling.[2]

-

Store in a tightly sealed container in a cool, dry place away from light.[1]

-

Dispose of waste in accordance with local, regional, and national regulations.[16][17]

Conclusion

This compound is a well-characterized N-nitrosamine with established chemical properties and a defined molecular structure. Understanding its synthesis and the analytical methods for its detection is crucial for quality control in the pharmaceutical industry and for toxicological research. Given its potential health risks, strict adherence to safety protocols during its handling and disposal is imperative. This guide provides foundational knowledge for professionals working with this compound, enabling informed research and development practices.

References

- 1. CAS 5336-53-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 5336-53-8 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. usbio.net [usbio.net]

- 5. This compound | C14H14N2O | CID 21421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 5336-53-8 [m.chemicalbook.com]

- 7. This compound | CAS 5336-53-8 | LGC Standards [lgcstandards.com]

- 8. Buy this compound | 5336-53-8 [smolecule.com]

- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. osha.gov [osha.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. agilent.com [agilent.com]

The Carcinogenic Potential of N-Nitrosodibenzylamine: A Technical Guide

Executive Summary

N-Nitrosodibenzylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1][2] However, extensive research reveals a significant divergence in the toxicological profile of NDBA compared to its more potent, smaller-chain analogues like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While standard long-term rodent bioassays have consistently failed to demonstrate carcinogenic activity for NDBA, in vitro and in vivo genotoxicity studies have established its mutagenic potential, particularly in liver tissue.[3] This technical guide provides a comprehensive overview of the carcinogenic and genotoxic data for NDBA, details the experimental protocols used in key studies, and elucidates its unique mechanism of action, offering a critical resource for researchers, toxicologists, and drug development professionals.

Introduction to N-Nitrosamines and NDBA

N-nitrosamines are a class of chemical compounds that can form from the reaction of nitrites with secondary amines.[3] They have been identified as impurities in pharmaceuticals, food products, and drinking water, raising significant public health concerns due to the potent carcinogenicity of many compounds in this class.[1][2][4] Regulatory bodies worldwide have established strict limits on the acceptable daily intake of nitrosamine impurities.[5][6]

This compound (C₁₄H₁₄N₂O) stands out within this class. Unlike highly carcinogenic nitrosamines such as NDMA, NDBA has been shown to be non-carcinogenic in traditional animal studies.[3] This discrepancy is attributed to fundamental differences in its metabolic activation pathway, which primarily involves benzylation of DNA rather than the methylation or ethylation associated with more potent nitrosamines.[3] Understanding the toxicological profile of NDBA is crucial for accurate risk assessment and for providing context to the broader evaluation of nitrosamine impurities.

Carcinogenicity Profile

Long-term carcinogenicity bioassays are the primary method for evaluating the potential of a substance to cause cancer in mammals. For NDBA, these studies have yielded consistently negative results.

Animal Bioassay Data

Multiple independent studies involving chronic dietary exposure in both rats and mice have failed to produce a statistically significant increase in tumors in any organ system.[3] A key study reported that high doses of NDBA administered to rats did not result in carcinogenic effects, a stark contrast to other nitrosamines tested under similar conditions.[7]

| Table 1: Summary of this compound Carcinogenicity Studies | |||||

| Species | Strain | Route of Administration | Dose Levels | Duration | Key Findings |

| Rat | Not Specified | Dietary | High Doses | Chronic (Long-term) | No evidence of carcinogenicity.[3][7] |

| Mouse | Not Specified | Dietary | Not Specified | Chronic (Long-term) | No evidence of carcinogenicity.[3] |

Genotoxicity Profile

Genotoxicity assays assess the ability of a chemical to damage genetic material (DNA). Despite its lack of carcinogenicity in rodent bioassays, NDBA exhibits clear genotoxic activity in various test systems, particularly following metabolic activation.

In Vitro Assays

-

Bacterial Reverse Mutation Assay (Ames Test): NDBA has been shown to be mutagenic in Salmonella typhimurium strains, such as TA100 and TA1535, which detect base-pair substitutions.[3][8] This activity is dependent on the presence of an exogenous metabolic activation system, typically a liver homogenate fraction (S9). Hamster liver S9 has been found to be more effective than rat liver S9 in bio-transforming NDBA into a mutagen.[8]

-

Mammalian Cell Assays: In mammalian cell systems, NDBA has demonstrated genotoxic potential. Studies using the ToxTracker assay classified NDBA as genotoxic, showing activation of the Rtkn-GFP reporter, which indicates DNA damage.[1] This effect was observed only in the presence of hamster S9 liver extract.[1] NDBA has also been shown to induce DNA strand breaks in isolated rat hepatocytes and micronuclei and gene mutations in human lymphoblastoid TK6 cells.[3][7][8]

In Vivo Assays

Evidence from in vivo studies, such as the analysis of tissue-specific mutations in transgenic mice, supports the genotoxic potential of NDBA, with the liver being a primary target.[9][10]

| Table 2: Summary of this compound Genotoxicity Assays | |||||

| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation | S. typhimurium (TA100, TA1535) | Required (Rat or Hamster S9) | Not Specified | Positive | [3][8] |

| DNA Strand Break Assay | Isolated Rat Hepatocytes | Endogenous | Not Specified | Positive | [3][7] |

| ToxTracker Assay | Mammalian Cells | Required (Hamster S9) | From 0.3 mM | Positive (Genotoxic) | [1] |

| Micronucleus & Gene Mutation | Human TK6 Cells | Required (Hamster S9) | Not Specified | Positive | [8] |

| Transgenic Rodent Assay | lacZ Transgenic Mice | In vivo | Not Specified | Positive (in liver) | [9][10] |

Mechanism of Action

The carcinogenic activity of N-nitrosamines is intrinsically linked to their metabolic activation into reactive electrophilic intermediates that can alkylate DNA.[11][12] The distinct toxicological profile of NDBA stems from its unique metabolic pathway.

Metabolic Activation

Unlike simple nitrosamines like NDMA, which undergo metabolic activation to form methylating agents, NDBA's activation proceeds through alpha-hydroxylation followed by a different subsequent reaction.[3] This process leads to the formation of a benzylating agent, which then forms benzyl-DNA adducts.[3] This primary mechanism of DNA adduct formation through benzylation is a significant departure from the methylation and ethylation pathways of more potent nitrosamines.[3]

Comparative Potency

Quantitative comparisons highlight the significantly reduced potency of NDBA. It is reported to be over 100 times less mutagenic than NDMA in standardized assay systems.[3] This dramatic difference in potency is directly correlated with the differing metabolic activation pathways and the resulting DNA adducts.[3] While the methyl and ethyl adducts formed by smaller nitrosamines are highly mutagenic and carcinogenic, the benzyl adducts formed by NDBA appear to be less effective at initiating the carcinogenic process in rodent models.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are representative protocols for key assays used to evaluate NDBA.

Enhanced Ames Test Protocol for Nitrosamines

The standard bacterial reverse mutation test often fails to detect certain nitrosamines due to inefficient metabolic activation. An enhanced protocol has been developed to address this.

-

Test Strains: Salmonella typhimurium strains TA100 (detects base-pair substitutions) and TA98 (detects frameshifts) are commonly used.

-

Metabolic Activation: A higher concentration of phenobarbital/β-naphthoflavone-induced hamster liver S9 is used compared to standard protocols. An additional cofactor may also be introduced into the S9 mix.[13]

-

Exposure Protocol: A pre-incubation method is employed. The test chemical (NDBA), bacterial culture, and S9 mix are incubated together (e.g., at 37°C for 20-30 minutes) before being plated on minimal glucose agar.

-

Plating and Incubation: The mixture is combined with top agar and poured onto plates. Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+) per plate is counted. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous background rate.

References

- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 5336-53-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]

- 7. This compound | 5336-53-8 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. REFERENCES - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 13. toxys.com [toxys.com]

Navigating the Environmental Journey of N-Nitrosodibenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodibenzylamine (NDBzA), a member of the N-nitrosamine class of compounds, presents a potential concern for environmental health due to the known carcinogenic and mutagenic properties of this chemical family. A comprehensive understanding of its environmental fate and transport is crucial for accurate risk assessment and the development of effective mitigation strategies. However, a significant data gap exists in the scientific literature regarding experimentally determined environmental fate parameters for NDBzA. This technical guide addresses this challenge by providing a thorough overview of the known physicochemical properties of NDBzA, supplemented with expertly justified surrogate data from structurally similar nitrosamines. It details standardized experimental protocols based on OECD guidelines that are applicable for determining the environmental behavior of NDBzA. Furthermore, this guide illustrates the key toxicological pathway associated with nitrosamine genotoxicity through a detailed diagram. This document serves as a critical resource for researchers and professionals, enabling a more informed approach to the environmental risk assessment of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, a combination of experimental and estimated data provides insight into its likely behavior in various environmental compartments. Due to the limited availability of experimental data for NDBzA, properties of the structurally related compound N-Nitrosodiphenylamine (NDPhA) are included as surrogates to provide a more complete picture. The selection of NDPhA as a surrogate is justified by the structural similarity, where both compounds feature a nitrosamine functional group attached to two aromatic moieties, influencing their stability and lipophilicity.

Table 1: Physicochemical Properties of this compound and Surrogate N-Nitrosodiphenylamine

| Property | This compound (NDBzA) | N-Nitrosodiphenylamine (NDPhA) (Surrogate) | Data Type |

| Molecular Formula | C₁₄H₁₄N₂O | C₁₂H₁₀N₂O | Experimental |

| Molecular Weight | 226.27 g/mol | 198.22 g/mol | Calculated |

| Physical State | Yellow Low Melting Solid[1] | Yellow to brown or orange powder/flakes[2][3] | Experimental |

| Melting Point | 56-58 °C | 66.5 °C | Experimental |

| Boiling Point | 367.89 °C (estimate)[1] | Decomposes | Experimental |

| Water Solubility | Slightly soluble in Chloroform and Methanol[1] | < 1 mg/mL at 20 °C (Insoluble)[2][3] | Experimental |

| Vapor Pressure | - | 7 x 10⁻⁵ mm Hg at 25 °C (estimate)[2] | Estimated |

| Log Kₒw (Octanol-Water Partition Coefficient) | - | 3.13[2] | Experimental |

| Henry's Law Constant | - | 1.2 x 10⁻⁶ atm-m³/mol (estimate)[2] | Estimated |

Note: The use of surrogate data is a common practice in environmental risk assessment when specific data for a target chemical is unavailable. This approach, known as read-across, relies on the principle that structurally similar chemicals will have similar physicochemical and toxicological properties[1][2][3].

Environmental Fate and Transport

The environmental fate of this compound is dictated by a combination of transport and transformation processes. Due to the scarcity of direct experimental data for NDBzA, this section leverages information from surrogate nitrosamines and established principles of environmental chemistry to predict its likely behavior.

Abiotic Degradation

Photodegradation: Nitrosamines are known to be susceptible to photolysis. The primary mechanism involves the absorption of UV radiation, leading to the cleavage of the N-N bond[4]. While specific studies on NDBzA are lacking, it is anticipated to undergo photodegradation in sunlit surface waters and on soil surfaces. The rate of degradation would be influenced by factors such as water clarity, depth, and the presence of photosensitizing agents.

Hydrolysis: The hydrolysis of N-nitrosamines is generally not considered a significant degradation pathway under typical environmental pH conditions (pH 5-9).

Biotic Degradation

Biodegradation is expected to be a significant removal mechanism for nitrosamines in the environment. Studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have demonstrated that they can be mineralized by microorganisms in both aqueous and soil systems[5][6][7]. The rate of biodegradation is influenced by factors such as the microbial population, temperature, and the availability of other carbon sources[5][8]. Given its organic structure, NDBzA is likely susceptible to microbial degradation, although specific pathways and rates are currently unknown.

Mobility and Transport

Soil Mobility: The mobility of NDBzA in soil will be largely influenced by its adsorption to soil organic matter and clay particles. Based on the estimated high octanol-water partition coefficient (log Kₒw) of the surrogate NDPhA, NDBzA is expected to have low to moderate mobility in soil. Chemicals with higher log Kₒw values tend to adsorb more strongly to soil and sediment, reducing their potential to leach into groundwater.

Volatilization: The potential for volatilization from water and soil surfaces is determined by a chemical's Henry's Law constant and vapor pressure. Based on the estimated low vapor pressure and Henry's Law constant of the surrogate NDPhA, significant volatilization of NDBzA from water or moist soil is not expected to be a major transport pathway.

Bioaccumulation: The tendency of a chemical to accumulate in living organisms is related to its lipophilicity, as indicated by the log Kₒw. The log Kₒw of 3.13 for the surrogate NDPhA suggests that NDBzA has the potential to bioaccumulate in aquatic organisms.

Experimental Protocols

To address the data gaps for this compound, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed. These guidelines provide a framework for generating reliable and comparable data on the environmental fate and transport of chemicals.

Table 2: Recommended OECD Test Guidelines for this compound

| Environmental Fate Parameter | OECD Test Guideline | Brief Description of Methodology |

| Photodegradation | OECD 316 | "Phototransformation of Chemicals in Water – Direct Photolysis": The test substance is irradiated with polychromatic light in a sterile aqueous solution to determine its quantum yield and photodegradation half-life. |

| Hydrolysis | OECD 111 | "Hydrolysis as a Function of pH": The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. |

| Biodegradation in Water | OECD 309 | "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test": The ultimate biodegradability of the test substance is assessed in a surface water matrix by measuring CO₂ evolution or dissolved organic carbon (DOC) removal. |

| Soil Adsorption/Desorption | OECD 106 | "Adsorption – Desorption Using a Batch Equilibrium Method": The adsorption and desorption of the test substance to and from different soil types are measured to determine the soil organic carbon-water partitioning coefficient (Koc). |

| Bioaccumulation in Fish | OECD 305 | "Bioaccumulation in Fish: Aqueous and Dietary Exposure": The bioconcentration factor (BCF) is determined by exposing fish to the test substance in water or through their diet and measuring the concentration in fish tissue over time. |

Visualization of Toxicological Pathway

N-Nitrosamines are generally considered genotoxic carcinogens that require metabolic activation to exert their toxic effects. The primary mechanism involves the enzymatic hydroxylation of the carbon atom alpha to the nitroso group, leading to the formation of an unstable intermediate that can ultimately generate a reactive electrophile. This electrophile can then form adducts with DNA, leading to mutations and potentially cancer.

Caption: Metabolic activation and genotoxic mechanism of this compound.

Experimental Workflows

The following diagrams illustrate the logical workflow for assessing the key environmental fate parameters of this compound.

Caption: Workflow for determining the aerobic biodegradation of NDBzA in surface water.

Caption: Workflow for assessing the soil adsorption and mobility of NDBzA.

Conclusion and Future Directions

The environmental fate and transport of this compound are critical aspects of its overall risk profile. While direct experimental data remains limited, a combination of its known physicochemical properties and data from the structurally similar surrogate, N-Nitrosodiphenylamine, provides a foundational understanding of its likely environmental behavior. It is anticipated that NDBzA will exhibit low to moderate mobility in soil, have a potential for bioaccumulation, and be susceptible to degradation through photolysis and microbial action.

To refine the environmental risk assessment for NDBzA, further research is imperative. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a clear roadmap for generating the necessary empirical data. Future studies should prioritize the determination of key environmental fate parameters, including water solubility, vapor pressure, octanol-water partition coefficient, and rates of abiotic and biotic degradation under various environmental conditions. Such data will be invaluable for developing more accurate environmental fate models and ensuring the robust protection of environmental and human health.

References

- 1. Working out your hazards using read-across information | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]

- 2. canada.ca [canada.ca]

- 3. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 4. Mutagenicity, DNA damage and DNA adduct formation by N-nitroso-2-hydroxyalkylamine and corresponding aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

Navigating the Solubility Landscape of N-Nitrosodibenzylamine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-Nitrosodibenzylamine (NDBzA), a compound of significant interest to researchers and professionals in the fields of chemical research and drug development. This document outlines the current understanding of NDBzA's solubility in organic solvents, details a comprehensive experimental protocol for its determination, and provides a framework for the quantification of this compound.

Core Understanding of this compound Solubility

This compound is characterized as a yellow, low-melting solid.[1] Current literature qualitatively describes its solubility as slight in organic solvents such as chloroform and methanol.[1][2] While precise quantitative solubility data remains to be extensively published, understanding its solubility profile is crucial for its application in synthesis, formulation, and toxicological studies. Standard solutions of this compound in methanol are commercially available at concentrations of 100 µg/mL.[3][4]

Quantitative Solubility Data

A comprehensive search of available scientific literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | Isothermal Saturation & HPLC-UV/MS | (To be determined) | |||

| Chloroform | Isothermal Saturation & HPLC-UV/MS | (To be determined) | |||

| Ethanol | Isothermal Saturation & HPLC-UV/MS | (To be determined) | |||

| Acetone | Isothermal Saturation & HPLC-UV/MS | (To be determined) | |||

| Ethyl Acetate | Isothermal Saturation & HPLC-UV/MS | (To be determined) | |||

| Acetonitrile | Isothermal Saturation & HPLC-UV/MS | (To be determined) | |||

| Dichloromethane | Isothermal Saturation & HPLC-UV/MS | (To be determined) | |||

| Toluene | Isothermal Saturation & HPLC-UV/MS | (To be determined) |

Experimental Protocol for Solubility Determination

The following detailed protocol outlines the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This is followed by a robust analytical method for the quantification of the dissolved this compound.

Part 1: Isothermal Saturation

This phase involves creating a saturated solution of this compound at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method. Record the dilution factor.

Part 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This section details an analytical method for the accurate quantification of this compound in the prepared solutions.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector or a mass spectrometer (MS) is suitable.

-

Column: A C18 reversed-phase column is commonly used for nitrosamine analysis.

-

Mobile Phase: A gradient of water (often with a small amount of formic acid) and an organic solvent like methanol or acetonitrile is typical.

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV: Monitor at a wavelength where this compound has significant absorbance.

-

MS: Utilize a mass spectrometer for higher sensitivity and specificity, monitoring for the specific mass-to-charge ratio of this compound.

-

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Analysis: Inject the prepared standard solutions and the diluted sample solutions into the HPLC system.

-

Data Acquisition: Record the peak areas from the chromatograms.

-

Quantification: Plot a calibration curve of peak area versus concentration for the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample solutions.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Nitrosodibenzylamine (NDBzA)

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the scientific community due to their classification as probable human carcinogens.[1][2] These compounds can form as impurities in a variety of products, including pharmaceuticals, food, and rubber articles, often during manufacturing or storage. N-Nitrosodibenzylamine (NDBzA) is a specific non-volatile nitrosamine that requires sensitive and robust analytical methods for its detection and quantification to ensure consumer safety.

This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for researchers, scientists, and drug development professionals involved in quality control and safety assessment.

Analytical Techniques for this compound Detection

The detection of NDBzA at trace levels necessitates highly sensitive and selective analytical instrumentation. GC-MS/MS and LC-MS/MS are the most commonly employed techniques for the reliable quantification of nitrosamine impurities.[3]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like some nitrosamines. While NDBzA is less volatile, GC-MS/MS can still be a viable method, often requiring liquid injection rather than headspace analysis. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, which is crucial for minimizing matrix interferences.[4][5]

Experimental Protocol: GC-MS/MS Analysis of NDBzA in a Solid Matrix (e.g., Pharmaceutical Tablet Powder)

This protocol is a general guideline and may require optimization for specific sample matrices.

a) Sample Preparation: Dichloromethane Extraction

-

Sample Weighing: Accurately weigh a representative portion of the ground tablet powder (e.g., 250 mg of active pharmaceutical ingredient equivalent) into a 15 mL centrifuge tube.[5]

-

Suspension: Add 10 mL of a suitable aqueous solution (e.g., 0.1 M Sodium Hydroxide) to the tube. Vortex briefly to mix and then shake vigorously for at least 5 minutes to ensure the powder is well suspended.[5]

-

Solvent Extraction: Add 2.0 mL of dichloromethane to the suspension. Vortex briefly and then shake for a minimum of 5 minutes to extract the nitrosamines into the organic phase.[5]

-

Phase Separation: Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to achieve a clear separation of the aqueous and organic layers.[5]

-

Collection: Carefully remove the upper aqueous layer. Transfer the lower organic (dichloromethane) phase into a clean vial for analysis.

-

Internal Standard: If an internal standard is used, it should be added at an appropriate step in the sample preparation process to correct for extraction efficiency and instrumental variability.

b) Instrumental Parameters: GC-MS/MS

The following table outlines typical instrumental parameters for the analysis of nitrosamines.

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | Rtx-5 Amine (30m x 0.32mm, 1.5µm) or similar |

| Injection Mode | Splitless |

| Injection Volume | 1 - 2 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | Constant flow or linear velocity (e.g., 44.3 cm/sec)[3] |

| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)[6] |

| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Solvent Delay | ~6.0 min |

c) Quantitative Data for GC-MS/MS Methods

Specific quantitative performance data for NDBzA is not consistently available in the literature. The following table provides representative data for other nitrosamines from multi-analyte methods, which can serve as a benchmark for method development and validation for NDBzA.

| Nitrosamine | LOD (ppb) | LOQ (ppb) | Recovery (%) | Matrix |

| NDMA | < 3 | 15 | 90-120 | Drug Substance |

| NDEA | < 3 | 15 | 90-120 | Drug Substance |

| NDIPA | < 3 | 15 | 90-120 | Drug Substance |

| NDBA | < 3 | 15 | 90-120 | Drug Substance |

| NDBzA | Data not consistently reported | Data not consistently reported | Data not consistently reported |

LOD: Limit of Detection, LOQ: Limit of Quantification. Data synthesized from multiple sources for illustrative purposes.[4][5]

Experimental Workflow for GC-MS/MS Analysis

Caption: Workflow for NDBzA analysis by GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for the analysis of a wide range of nitrosamines, including less volatile compounds like NDBzA.[7][8] This technique offers excellent sensitivity and selectivity and can often handle complex matrices with simpler sample preparation protocols compared to GC-MS. Atmospheric Pressure Chemical Ionization (APCI) is frequently the preferred ionization source for many nitrosamines, though Electrospray Ionization (ESI) can also be effective.[8]

Experimental Protocol: LC-MS/MS Analysis of NDBzA in a Food Matrix

This protocol is adapted from a method for analyzing 11 nitrosamines in various food matrices and may require optimization.[9]

a) Sample Preparation: Acetonitrile Extraction

-

Sample Weighing: Homogenize the food sample. Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

-

Solvent Extraction: Add 5 mL of acetonitrile to the tube. Shake or vortex for 15 minutes to extract the analytes.[9]

-

Centrifugation: Centrifuge the sample at 4500 rpm for 5 minutes.[9]

-

Filtration and Dilution: Transfer the supernatant to a new tube and filter it through a 0.2 µm PTFE syringe filter. Dilute the filtered extract 1:9 with water.[9]

-

Analysis: Transfer the final diluted solution to an autosampler vial for LC-MS/MS analysis.

b) Instrumental Parameters: LC-MS/MS

The following table provides typical instrumental parameters for the LC-MS/MS analysis of nitrosamines.

| Parameter | Typical Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC, Sciex ExionLC, or equivalent |

| Column | Phenyl Hexyl (e.g., 3.0 x 100 mm, 3.0 µm) or C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic |

| Flow Rate | 0.500 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Waters Xevo TQ, SCIEX 6500+ QTRAP, or equivalent |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source/Gas Parameters | Optimized for specific instrument and analytes |

c) Quantitative Data for LC-MS/MS Methods

Similar to GC-MS/MS, specific and validated quantitative data for NDBzA is scarce. One study on processed meat products indicated that satisfactory recovery and precision were not achieved for NDBzA under their developed method, highlighting the analytical challenges associated with this compound. However, other multi-analyte methods have been successfully validated for other nitrosamines.

| Nitrosamine | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix |

| NDMA | 0.01 - 0.2 | 0.025 - 0.4 | 85-110 | Pharmaceuticals/Food |

| NDEA | 0.01 - 0.2 | 0.025 - 0.4 | 85-110 | Pharmaceuticals/Food |

| NDBA | 0.01 - 0.2 | 0.025 - 0.4 | 85-110 | Pharmaceuticals/Food |

| NDBzA | Data not consistently reported | Data not consistently reported | Unsatisfactory results reported in some studies |

LOD: Limit of Detection, LOQ: Limit of Quantification. Data synthesized from multiple sources for illustrative purposes.[10][11][12]

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for NDBzA analysis by LC-MS/MS.

Summary and Conclusion

The detection and quantification of this compound can be performed using both GC-MS/MS and LC-MS/MS. LC-MS/MS is often preferred due to the semi-volatile nature of NDBzA and its applicability to a broader range of nitrosamines. The provided protocols offer a starting point for method development for the analysis of NDBzA in pharmaceutical and food matrices.

A significant challenge highlighted by the current literature is the lack of robust, validated quantitative data specifically for NDBzA. Some studies have reported difficulties in achieving satisfactory recovery and precision for this particular analyte within multi-analyte methods. This underscores the critical need for single-laboratory validation when developing or adapting methods for NDBzA. Researchers and scientists must meticulously validate their methods for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable and defensible results. Future work should focus on establishing and publishing rugged, validated methods that include specific performance characteristics for this compound to support global regulatory and safety assessment efforts.

References

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 5. edqm.eu [edqm.eu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. lcms.cz [lcms.cz]

- 9. sciex.com [sciex.com]

- 10. shimadzu.com.sg [shimadzu.com.sg]

- 11. mdpi.com [mdpi.com]

- 12. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]

Application Note: Quantification of N-Nitrosodibenzylamine in Pharmaceutical Drug Substances by GC-MS/MS

Abstract

This application note presents a comprehensive protocol for the sensitive and selective quantification of N-Nitrosodibenzylamine (NDBzA) in active pharmaceutical ingredients (APIs) and drug products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). N-nitrosamines are a class of potential genotoxic impurities that require vigilant monitoring in pharmaceutical products. The described methodology, employing liquid-liquid extraction followed by GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, provides a robust framework for the accurate determination of NDBzA at trace levels, ensuring product quality and patient safety. This document is intended for researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory agencies and manufacturers worldwide.[1][2] this compound (NDBzA) is a potential nitrosamine impurity that can form during the synthesis or storage of certain drug substances. Due to the potential health risks associated with nitrosamine impurities, even at trace levels, highly sensitive and specific analytical methods are required for their detection and quantification.[3]

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like N-nitrosamines.[3][4] The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition, minimizing matrix interferences and enabling low detection limits.[5] This application note provides a detailed protocol for the quantification of NDBzA, which can be adapted and validated for specific drug product matrices.

Experimental

Reagents and Materials

-

This compound (NDBzA) reference standard

-

N-Nitrosodiphenylamine-d10 (or other suitable isotopic internal standard)

-

Dichloromethane (DCM), HPLC or GC grade

-

Methanol, HPLC or GC grade

-

Sodium hydroxide (NaOH)

-

Deionized water

-

0.22 µm syringe filters (PTFE)

Standard and Sample Preparation

2.1. Standard Stock Solution (100 µg/mL)

Prepare a stock solution of NDBzA by accurately weighing approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.2. Internal Standard (ISTD) Stock Solution (100 µg/mL)

Prepare a stock solution of the internal standard (e.g., N-Nitrosodiphenylamine-d10) in the same manner as the NDBzA stock solution.

2.3. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired calibration range (e.g., 0.5 - 100 ng/mL). Each working standard should be fortified with the internal standard at a constant concentration (e.g., 10 ng/mL).

2.4. Sample Preparation (for Drug Substance/Product)

-

Accurately weigh approximately 250 mg of the powdered drug substance or ground tablets into a 15 mL centrifuge tube.[6]

-

Add 10 mL of 1M NaOH solution and vortex for 1 minute.[6]

-

Add 2.0 mL of dichloromethane to the suspension.[6]

-

Vortex for 5 minutes to facilitate extraction.[6]

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.[7]

-

Carefully transfer the lower organic layer (dichloromethane) into a clean vial using a Pasteur pipette.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.[7][8]

GC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and matrices.

3.1. Gas Chromatograph (GC) Parameters

| Parameter | Value |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 5 min |

3.2. Mass Spectrometer (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

3.3. MRM Transitions for this compound (NDBzA)

Based on the molecular weight of NDBzA (226.27 g/mol ) and common fragmentation patterns of nitrosamines, the following MRM transitions are proposed for method development and validation. The optimal collision energies should be determined empirically.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 226.1 | 91.1 (Quantifier) | 105.1 (Qualifier) |

| ISTD (e.g., NDPA-d14) | 144.2 | 50.1 | 78.1 |

Note: The precursor ion for NDBzA is its molecular ion. The product ion at m/z 91.1 corresponds to the tropylium ion (C7H7+), a very common and stable fragment from benzyl groups. The product ion at m/z 105.1 could correspond to the benzoyl cation (C7H5O+).

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, which should be confirmed during method validation.

| Parameter | This compound (NDBzA) |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 0.1 ng/mL |

| Limit of Quantification (LOQ) | < 0.5 ng/mL |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (%RSD) | < 15% |

Experimental Protocols

Method Validation Protocol

A full method validation should be performed according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of NDBzA and the ISTD.

-

Linearity: Prepare a calibration curve with at least five concentration levels. Plot the peak area ratio (NDBzA/ISTD) against the concentration and perform a linear regression analysis.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or using the standard deviation of the response and the slope of the calibration curve.

-

Accuracy: Perform recovery studies by spiking the drug product matrix with known concentrations of NDBzA at three levels (e.g., low, medium, and high).

-

Precision:

-

Repeatability (Intra-day precision): Analyze replicate preparations of a spiked sample on the same day.

-

Intermediate Precision (Inter-day precision): Analyze replicate preparations of a spiked sample on different days, with different analysts, or on different instruments.

-

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate) on the results.

Visualizations

Caption: Experimental workflow for NDBzA quantification.

Caption: Logical relationship for nitrosamine impurity control.

References

- 1. fda.gov [fda.gov]

- 2. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 5. waters.com [waters.com]

- 6. edqm.eu [edqm.eu]

- 7. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]

- 8. N-Nitrosodiphenylamine [webbook.nist.gov]

Application Note: Solid-Phase Extraction Protocol for N-Nitrosodibenzylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodibenzylamine (NDBzA) is a member of the N-nitrosamine class of compounds.[1][2] N-nitrosamines are recognized as probable human carcinogens and their presence as impurities in pharmaceutical products, even at trace levels, is a significant safety concern for drug manufacturers and regulatory agencies.[3][4][5][6] The formation of N-nitrosamines can occur during the manufacturing process or storage of drug products when secondary or tertiary amines react with nitrosating agents.[3][6] Consequently, highly sensitive and selective analytical methods are required to detect and quantify these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7]

Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively isolates and concentrates target analytes from complex matrices while removing interfering substances.[8] This approach enhances the accuracy and reliability of subsequent chromatographic analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This application note provides a detailed protocol for the solid-phase extraction of this compound from a drug substance or product matrix.

Data Presentation

The following table summarizes representative recovery data for various N-nitrosamines using a solid-phase extraction methodology. While specific data for this compound is not detailed in the cited literature, these values for structurally related nitrosamines demonstrate the efficacy of the SPE technique for this class of compounds. The method demonstrates good reproducibility, with relative standard deviations (RSDs) typically below 15-20%.[10][11]

| Analyte | Sample Matrix | SPE Sorbent | Average Recovery (%) | % RSD | Reference |

| N-Nitrosodimethylamine (NDMA) | Water | Coconut Charcoal | 91-126% | < 20% | [10] |

| N-Nitrosodiethylamine (NDEA) | Cough Syrup | Cation-Exchange | 90-120% | < 15% | [12] |

| N-Nitrosodiisopropylamine (NDIPA) | Cough Syrup | Cation-Exchange | 90-120% | < 15% | [12] |

| N-Nitrosodibutylamine (NDBA) | Water | Coconut Charcoal | 91-126% | < 20% | [10] |

| N-Nitrosomorpholine (NMOR) | Cough Syrup | Cation-Exchange | 90-120% | < 15% | [12] |

Experimental Protocols

This protocol describes a general method for the extraction of this compound using a polymeric reversed-phase SPE cartridge, such as Oasis HLB or a similar sorbent. The methodology is adapted from established procedures for other N-nitrosamines.

Materials and Reagents:

-

SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 200 mg, 6 mL format (e.g., Waters Oasis HLB)

-

Sample: Drug substance or drug product containing potential this compound impurity.

-

Solvents:

-

Methanol (HPLC or MS grade)

-

Dichloromethane (DCM, HPLC grade)

-

-

Reagents:

-

Ultrapure Water (18.2 MΩ·cm)

-

Formic Acid (optional, for pH adjustment)

-

-

Apparatus:

-

SPE Vacuum Manifold

-

Nitrogen Evaporation System

-

Vortex Mixer

-

Centrifuge

-

Autosampler vials for final analysis

-

Protocol Steps:

-

Sample Preparation:

-

Accurately weigh 500 mg of the drug substance or powdered drug product into a glass centrifuge tube.

-

Add 5.0 mL of a suitable solvent in which the sample is soluble (e.g., 1% formic acid in water for water-soluble samples, or dichloromethane for organic-soluble samples).[7][11]

-

Vortex the sample for 15-20 minutes to ensure complete dissolution or dispersion.[7]

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.

-

Carefully transfer the supernatant to a clean glass tube for loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Place the HLB SPE cartridge onto the vacuum manifold.

-

Condition the cartridge by passing 6 mL of methanol through the sorbent under low vacuum.

-

Equilibrate the cartridge by passing 6 mL of ultrapure water. Do not allow the sorbent bed to go dry.

-

-

Sample Loading:

-

Load the prepared sample supernatant from step 1 onto the conditioned SPE cartridge.

-

Apply a low vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of 30% aqueous methanol to remove polar impurities and interfering matrix components.

-

Dry the cartridge under a high vacuum or with a stream of nitrogen for 10 minutes to remove residual water.[10]

-

-

Elution:

-

Place a clean collection tube inside the vacuum manifold.

-

Elute the retained this compound from the cartridge by passing 6 mL of methanol or dichloromethane through the sorbent.[10] Collect the eluate.

-

-

Post-Elution Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the dried residue in 1.0 mL of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS or dichloromethane for GC-MS).

-

Vortex briefly and transfer the final solution to an autosampler vial for analysis by a validated chromatographic method (LC-MS/MS or GC-MS/MS).[4]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.

Caption: Workflow for this compound SPE.

References

- 1. This compound | C14H14N2O | CID 21421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pmda.go.jp [pmda.go.jp]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. agilent.com [agilent.com]

- 12. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: N-Nitrosodibenzylamine (NDBzA) as a Positive Control Standard

Introduction

N-Nitrosodibenzylamine (NDBzA), a nitrosamine compound with the molecular formula C₁₄H₁₄N₂O, presents a unique and paradoxical toxicological profile.[1] While structurally similar to potent carcinogens like N-nitrosodimethylamine (NDMA), NDBzA has consistently been shown to be non-carcinogenic in long-term rodent bioassays.[1] However, it exhibits clear genotoxic activity in various in vitro systems.[1] Specifically, it is mutagenic in bacterial assays and induces DNA damage in isolated liver cells.[1] This dichotomy makes NDBzA an invaluable tool for specific applications in toxicology and drug development, primarily as a positive control for in vitro genotoxicity assays rather than for in vivo carcinogenicity studies.

Its utility lies in its ability to confirm the sensitivity of an assay to a known genotoxic agent that requires metabolic activation, without the extreme carcinogenic potency of other nitrosamines. This application note provides detailed protocols for its use in key assays and summarizes relevant data for researchers.

Key Applications

-

Positive Control in Bacterial Reverse Mutation Assays (Ames Test): NDBzA is used to verify the proper functioning of the test system, including the metabolic activation system (S9 mix), in detecting mutagenic compounds.[1][2] It is particularly useful for demonstrating the sensitivity of the assay to mutagens that may be difficult to detect.

-

Positive Control in In Vitro Mammalian Cell Genotoxicity Assays: It serves as a positive control in assays that measure DNA damage, such as the DNA strand break assay in hepatocytes, confirming the ability of the cell system to metabolize a pro-mutagen and the assay's capacity to detect the resulting damage.[1][3]

-

Standard in Analytical Method Development: As a well-characterized nitrosamine, NDBzA can be used as a reference standard for the development and validation of analytical methods (e.g., LC-MS, GC-MS) designed to detect nitrosamine impurities in pharmaceutical products and other matrices.[4][5]

Quantitative Data Summary

The following tables summarize the toxicological and analytical data for this compound.

Table 1: Genotoxicity and Carcinogenicity Profile of this compound

| Parameter | Result/Finding | Comments | Reference |

| Carcinogenicity | Non-carcinogenic | Consistently negative in long-term rodent (rat and mouse) bioassays. | [1] |

| Bacterial Mutagenicity | Positive | Mutagenic in Salmonella typhimurium strains (e.g., TA100, TA1535) with metabolic activation (S9). | [1][2][6] |

| DNA Damage | Positive | Induces DNA single-strand breaks in isolated rat hepatocytes. | [1][3][7] |

| Cytotoxicity | High | Exhibits a high degree of cytotoxicity in primary cells from the kidney and lung. | [3] |

Table 2: Comparative Carcinogenic Potency of Nitrosamines

| Compound | TD50 Value (Rat, mg/kg/day) | Carcinogenic Potency | Reference |

| N-Nitrosodimethylamine (NDMA) | 0.02 - 0.05 | Very High | [1] |

| N-Nitrosodiethylamine (NDEA) | 0.02 - 0.05 | Very High | [1] |

| This compound (NDBzA) | Not carcinogenic | Not applicable | [1] |

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) using NDBzA

This protocol is based on established guidelines for testing N-nitrosamines, which often require modified conditions for optimal detection.[8][9]

1. Objective: To verify the sensitivity of the Ames test, including the metabolic activation system, using NDBzA as a positive control.

2. Materials:

-